Fiscalin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

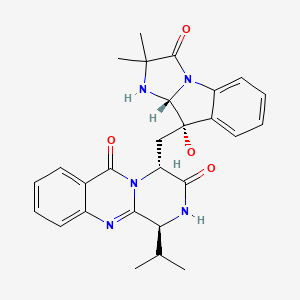

(1S,4R)-4-[[(3aR,4S)-4-hydroxy-2,2-dimethyl-1-oxo-3,3a-dihydroimidazo[1,2-a]indol-4-yl]methyl]-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O4/c1-14(2)20-21-28-17-11-7-5-9-15(17)23(34)31(21)19(22(33)29-20)13-27(36)16-10-6-8-12-18(16)32-24(27)30-26(3,4)25(32)35/h5-12,14,19-20,24,30,36H,13H2,1-4H3,(H,29,33)/t19-,20+,24-,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQZIMAMLQIPDR-SHYROUOXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4(C5NC(C(=O)N5C6=CC=CC=C64)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C2=NC3=CC=CC=C3C(=O)N2[C@@H](C(=O)N1)C[C@]4([C@@H]5NC(C(=O)N5C6=CC=CC=C64)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894002 | |

| Record name | Fiscalin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149008-36-6 | |

| Record name | Fiscalin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Sourcing and Isolation of Fiscalin C from Neosartorya fischeri

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Fiscalin C, an indole alkaloid derived from the fungus Neosartorya fischeri. It details the natural source of the compound, a thorough protocol for its isolation and purification, and its known biological activities, with a focus on its role as a substance P inhibitor.

Natural Source: Neosartorya fischeri

Neosartorya fischeri, a heat-resistant mold, is a member of the Aspergillus subgenus Fumigati.[1] This fungal species is frequently identified as a cause of spoilage in fruit products and is known for its ability to produce a diverse array of secondary metabolites.[2] While related to the extensively studied Aspergillus fumigatus, the metabolic potential of Neosartorya species is a field of ongoing research.[1][3] These fungi have been isolated from various environments, including soil and river sediments.[3]

The secondary metabolites produced by N. fischeri are structurally diverse and include meroterpenoids, polyketides, and notably, indole alkaloids.[3] Among these are the fiscalins, a group of compounds that includes this compound, which possess interesting biological properties.[4] The production of these metabolites can be influenced by culture conditions, and methods like the One Strain Many Compounds (OSMAC) approach have been used to diversify the range of compounds obtained from a single strain.[1]

Isolation and Purification of this compound

The isolation of this compound from N. fischeri involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. The following protocols are synthesized from established methodologies for fungal secondary metabolites.[4][5]

Experimental Protocols

2.1.1 Fungal Fermentation

The production of this compound begins with the cultivation of Neosartorya fischeri in a suitable liquid or solid medium.

-

Strain and Culture Medium : A viable strain of Neosartorya fischeri (e.g., NRRL 181) is used.[1] The fungus can be cultured on various media, such as Potato Dextrose Agar (PDA) for initial growth or in large-scale liquid fermentation broths containing sources of carbon (e.g., glucose, glycerol) and nitrogen (e.g., yeast extract, Bacto-soytone).[1][3]

-

Incubation : The culture is incubated for a period sufficient to allow for substantial growth and secondary metabolite production, typically over several days to weeks.

-

Environmental Conditions : Optimal temperature for growth and production of related compounds has been noted between 25°C and 37°C.[6] The culture is maintained under appropriate aeration and agitation to ensure homogenous growth in liquid cultures.

2.1.2 Extraction

Following fermentation, the fungal biomass and culture broth are separated to extract the crude mixture of metabolites.

-

Separation : The culture is harvested, and the mycelia are separated from the liquid broth by filtration or centrifugation.

-

Solvent Extraction : Both the mycelia and the broth are extracted with an organic solvent, such as chloroform (CHCl₃) or ethyl acetate (EtOAc), to partition the secondary metabolites.[2]

-

Concentration : The resulting organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3 Chromatographic Purification

The crude extract, containing a complex mixture of compounds, is subjected to several rounds of chromatography to isolate pure this compound.

-

Initial Fractionation : The crude extract is often first fractionated using techniques like Solid-Phase Extraction (SPE) or column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the compounds into fractions of decreasing lipophilicity.

-

High-Performance Liquid Chromatography (HPLC) : Fractions identified as containing fiscalins (e.g., via Thin Layer Chromatography or LC-MS analysis) are further purified using preparative HPLC.[4] A reversed-phase column (e.g., C18) is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifying acid like formic acid.

-

Final Purification and Verification : The purity of the isolated this compound is assessed using analytical HPLC. The structure is then confirmed through comprehensive spectroscopic analysis.[4]

Visualization of Experimental Workflow

Caption: General Workflow for this compound Isolation

Data Presentation

Quantitative data for this compound and its related compounds are summarized below.

Table 1: Properties of this compound

| Property | Value / Description | Reference |

|---|---|---|

| Natural Source | Fungus Neosartorya fischeri | [4] |

| Compound Class | Indole Alkaloid | [4] |

| Biological Activity | Substance P Inhibitor | [4] |

| Mechanism | Inhibits binding of substance P to the human neurokinin-1 (NK-1) receptor | [4] |

| Inhibitory Constant (Ki) | 68 µM |[4] |

Table 2: Summary of Purification and Characterization Methods

| Step | Method | Purpose | Reference |

|---|---|---|---|

| Extraction | Liquid-liquid extraction with organic solvents | To obtain a crude mixture of secondary metabolites from the culture. | [2] |

| Purification | Column Chromatography, High-Performance Liquid Chromatography (HPLC) | To separate this compound from other compounds in the crude extract. | [4] |

| Detection | Liquid Chromatography-Mass Spectrometry (LC-MS) | To detect the presence of fiscalins in crude extracts and purified fractions. | [4] |

| Structure Elucidation | Spectroscopic analysis (e.g., NMR, Mass Spectrometry), Amino Acid Analysis | To determine the precise chemical structure and absolute configuration. |[4] |

Biological Activity and Signaling Pathways

This compound was first identified as an inhibitor of substance P.[4] Substance P is a neuropeptide that binds to the neurokinin-1 (NK-1) receptor, playing a key role in pain transmission, inflammation, and mood regulation. By blocking this interaction, this compound can modulate these physiological processes.

Caption: this compound as a Substance P Antagonist

More recent studies have investigated the neuroprotective properties of fiscalin derivatives.[7][8] Some of these compounds have shown the ability to protect against cytotoxicity induced by neurotoxins in cell models relevant to neurodegenerative diseases.[8] This neuroprotective activity may be linked to their ability to modulate cellular efflux pumps like P-glycoprotein (P-gp), which is involved in clearing toxins from cells.[7]

Caption: Modulation of P-glycoprotein by Fiscalins

References

- 1. mdpi.com [mdpi.com]

- 2. elib.bsu.by [elib.bsu.by]

- 3. Bioactive Compounds from Terrestrial and Marine-Derived Fungi of the Genus Neosartorya - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Growth of and fumitremorgin production by Neosartorya fischeri as affected by temperature, light, and water activity [periodicos.capes.gov.br]

- 7. Fiscalin Derivatives as Potential Neuroprotective Agents [mdpi.com]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide: The Biological Activity of Fiscalin C and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiscalins are a class of indole alkaloids produced by various fungi, notably from the genus Neosartorya. Among these, Fiscalin C and its synthetic and naturally occurring derivatives have garnered significant scientific interest due to their diverse and potent biological activities. These compounds, characterized by a complex pyrazino[2,1-b]quinazoline-3,6-dione scaffold, have demonstrated promising potential in several therapeutic areas, including antimicrobial, neuroprotective, and anticancer applications. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Antimicrobial Activity

While this compound itself does not exhibit direct antibacterial activity, it plays a significant role as a synergistic agent, particularly against multidrug-resistant bacteria.[1][2][3][4][5]

Synergistic Activity with β-Lactam Antibiotics

Research has highlighted the ability of this compound to potentiate the efficacy of oxacillin against methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] This synergistic interaction is a critical finding in the ongoing battle against antibiotic resistance. The potentiation of existing antibiotics offers a promising strategy to restore their clinical utility.

Quantitative Antimicrobial Data

| Compound | Organism | Antibiotic Combination | MIC of this compound (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) Index | Interpretation |

| This compound | MRSA (S. aureus B1) | Oxacillin | >128 | 256 | 64 | 0.375 | Synergy |

Table 1: Synergistic Antimicrobial Activity of this compound. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC = (MIC of this compound in combination / MIC of this compound alone) + (MIC of oxacillin in combination / MIC of oxacillin alone). An FIC index of ≤ 0.5 is indicative of a synergistic interaction.

Experimental Protocols

Checkerboard Assay for Antimicrobial Synergy

The synergistic activity of this compound with oxacillin is determined using the checkerboard broth microdilution method.

-

Preparation of Reagents: Stock solutions of this compound and oxacillin are prepared in a suitable solvent (e.g., DMSO) and then diluted in Mueller-Hinton Broth (MHB).

-

Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the rows and serial dilutions of oxacillin along the columns, creating a matrix of different concentration combinations.

-

Inoculation: Each well is inoculated with a standardized suspension of MRSA (e.g., 5 x 10^5 CFU/mL).

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is then calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).

Neuroprotective Activity

Several synthetic derivatives of fiscalin have demonstrated significant neuroprotective properties in cellular models of neurodegenerative diseases.[6] These studies have primarily utilized the SH-SY5Y human neuroblastoma cell line, a well-established model for studying neuronal function and dysfunction.

Protection against Neurotoxin-Induced Cytotoxicity

Fiscalin derivatives have shown protective effects against cytotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons and is used to model Parkinson's disease, and against iron (III)-induced cytotoxicity, which is implicated in oxidative stress-related neurodegeneration.[6]

Quantitative Neuroprotective Data

| Fiscalin Derivative | Stressor | Concentration of Derivative (µM) | Cell Viability (% of control) |

| Fiscalin 1a | MPP+ | 25 | ~80% |

| Fiscalin 1b | MPP+ | 25 | ~75% |

| Fiscalin 1b | Iron (III) | 25 | ~70% |

| Fiscalin 2b | Iron (III) | 25 | ~65% |

| Fiscalin 4 | Iron (III) | 25 | ~70% |

| Fiscalin 5 | Iron (III) | 25 | ~65% |

Table 2: Neuroprotective Effects of Fiscalin Derivatives on SH-SY5Y Cells. Data represents the approximate cell viability after co-incubation with the stressor and the fiscalin derivative, as determined by the Neutral Red uptake assay.

Modulation of P-glycoprotein (P-gp) Transport Activity

P-glycoprotein is an efflux pump that plays a crucial role in the blood-brain barrier, limiting the entry of various substances into the brain. Some fiscalin derivatives have been shown to modulate P-gp activity, which could have implications for drug delivery to the central nervous system.[6]

Quantitative P-gp Modulation Data

| Fiscalin Derivative | Effect on P-gp Activity | Concentration (µM) | P-gp Transport Activity (% of control) |

| Fiscalin 1c | Activation | 10 | ~115% |

| Fiscalin 2a | Activation | 10 | ~110% |

| Fiscalin 2b | Activation | 5 | ~117% |

| Fiscalin 4 | Inhibition | 25 | ~52% |

| Fiscalin 5 | Inhibition | 25 | ~60% |

| Fiscalin 6 | Activation | 5 | ~114% |

| Fiscalin 11 | Activation | 10 | ~115% |

Table 3: Modulation of P-glycoprotein Transport Activity by Fiscalin Derivatives in SH-SY5Y Cells. P-gp activity was assessed by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.

Experimental Protocols

Neuroprotection Assay (MPP+ and Iron (III) Induced Cytotoxicity)

-

Cell Culture: Differentiated SH-SY5Y cells are seeded in 96-well plates.

-

Treatment: Cells are simultaneously exposed to a neurotoxic agent (MPP+ or ferric nitrilotriacetate) and various non-cytotoxic concentrations of the fiscalin derivatives.

-

Incubation: The cells are incubated for 24 to 48 hours.

-

Cell Viability Assessment: Cell viability is determined using the Neutral Red uptake assay. In this assay, viable cells take up and bind the supravital dye Neutral Red in their lysosomes. The amount of dye retained by the cells is proportional to the number of viable cells.

P-glycoprotein (P-gp) Transport Activity Assay

-

Cell Culture: Differentiated SH-SY5Y cells are used.

-

Incubation with Substrate and Derivatives: The cells are incubated with the fluorescent P-gp substrate, rhodamine 123, in the presence or absence of the fiscalin derivatives for a defined period (e.g., 90 minutes).

-

Fluorescence Measurement: After incubation, the cells are washed, and the intracellular fluorescence of rhodamine 123 is measured using a fluorescence plate reader. An increase in intracellular fluorescence indicates P-gp inhibition, while a decrease suggests P-gp activation.

Visualizing Experimental Workflows

Anticancer Activity

While the broader class of fiscalins has been reported to possess anticancer properties, specific quantitative data for this compound and its named derivatives remains limited in the public domain. The evaluation of the cytotoxic effects of these compounds against various cancer cell lines is a crucial area for future research.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the fiscalin compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound and its derivatives exert their biological effects are still under investigation. However, based on the observed activities and the known mechanisms of structurally related compounds, several potential pathways can be proposed.

Potential Antimicrobial Mechanism of Action

The synergistic effect of this compound with oxacillin suggests a mechanism that involves either the inhibition of β-lactamase, alteration of the penicillin-binding proteins (PBPs), or an increase in the permeability of the bacterial cell wall to oxacillin.

References

- 1. Fiscalin Derivatives as Potential Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fiscalin Derivatives as Potential Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ICBAS - Fiscalin Derivatives as Potential Neuroprotective Agents [sigarra.up.pt]

- 5. Synergistic effect of quinolones and oxacillin on methicillin-resistant Staphylococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cancer chemopreventive role of fisetin: Regulation of cell signaling pathways in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fiscalin C and its related compounds, a class of indole alkaloids primarily produced by the fungus Neosartorya fischeri. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including neuroprotective, anticancer, and antimicrobial properties. This document details the producing organisms, chemical structures, biological activities, and relevant experimental methodologies for researchers and professionals in the field of drug discovery and development.

Producing Microorganisms

The primary fungal source of fiscalins is Neosartorya fischeri , a thermotolerant fungus belonging to the genus Aspergillus and classified within the section Fumigati.[1][2] It is the teleomorphic (sexual) state of Aspergillus fischeri.[3] This species is widely distributed in environments such as soil, grain, and canned foods.[3] While N. fischeri is the most cited producer of fiscalins A, B, and C, other marine-derived fungi, including other Aspergillus species, have been found to produce related quinazoline-containing indole alkaloids.[4][5] The application of the One Strain Many Compounds (OSMAC) method has been shown to alter the metabolic profile of N. fischeri, potentially leading to the discovery of a wider diversity of fungal metabolites.[2]

Chemical Structure and Related Compounds

Fiscalins are a group of valine-derived alkaloids characterized by an indolyl moiety linked to an anthranilic acid-derived tricyclic system, specifically a pyrazino[2,1-b]quinazoline-3,6-dione core.[4][6] The initial discovery in 1993 led to the isolation of Fiscalin A, B, and C from the culture broth of Neosartorya fischeri.[4] Since then, numerous other fiscalin derivatives and related indole alkaloids have been isolated from fungal sources or synthesized in the laboratory.[5][6] These derivatives often differ in their stereochemistry or through the addition of various functional groups, which can significantly impact their biological activity.[6]

Biological Activities

Fiscalins and their analogues exhibit a broad spectrum of biological activities, making them promising candidates for drug development.

-

Neuroprotective Effects: The first reported activity of fiscalins was the inhibition of substance P binding to the human neurokinin-1 (NK-1) receptor.[4] This is significant as substance P inhibitors have been reported to possess neuroprotective properties.[6] Subsequent studies have shown that certain fiscalin derivatives can protect against cytotoxicity induced by neurotoxins like 1-methyl-4-phenylpyridinium (MPP+) and iron (III) in SH-SY5Y cells, an in vitro model for neurodegenerative diseases.[6][7]

-

Modulation of P-glycoprotein (P-gp): Some fiscalin derivatives have been shown to modulate the activity of P-glycoprotein (P-gp), an important efflux pump involved in multidrug resistance.[6] Depending on their structure, these compounds can either activate or inhibit P-gp transport activity, suggesting their potential use in overcoming drug resistance in cancer or improving drug delivery to the central nervous system.[6][7]

-

Anticancer Properties: Various studies have highlighted the anticancer potential of fiscalins.[6] Synthetic analogues of fiscalin B have demonstrated moderate cytotoxic effects against human cancer cell lines, including non-small cell lung cancer (H460), colon adenocarcinoma (HCT15), and breast cancer (MCF7).[8]

-

Antimicrobial Activity: Fiscalins have also been reported to have antimicrobial properties, although this is a less explored area of their biological profile.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and related compounds.

Table 1: Inhibition of Substance P Binding

| Compound | Ki (µM) for NK-1 Receptor | Source |

|---|---|---|

| Fiscalin A | 57 | Neosartorya fischeri[4] |

| Fiscalin B | 174 | Neosartorya fischeri[4] |

| this compound | 68 | Neosartorya fischeri[4] |

Table 2: P-glycoprotein (P-gp) Modulation by Fiscalin Derivatives

| Compound | Concentration (µM) | Effect on P-gp Activity (% of Control) | Classification |

|---|---|---|---|

| Fiscalin 1c | 5 | 109.4% (p < 0.05) | Activation[6] |

| Fiscalin 1c | 10 | 115.3% (p < 0.001) | Activation[6] |

| Fiscalin 2a | 10 | 110.2% (p < 0.05) | Activation[6] |

| Fiscalin 2b | 5 | 117.0% (p < 0.01) | Activation[6] |

| Fiscalin 2b | 10 | 112.3% (p < 0.05) | Activation[6] |

| Fiscalin 6 | 5 | 114.3% (p < 0.05) | Activation[6] |

| Fiscalin 11 | 10 | 115.5% (p < 0.01) | Activation[6] |

| Fiscalin 3, 4, 5, 7, 8 | Not specified | Significant Inhibition | Inhibition[6] |

Table 3: Cytotoxicity of Fiscalin B Analogues (GI50)

| Cell Line | GI50 Concentration (µM) |

|---|---|

| Non-small cell lung cancer (H460) | 30 - 80[8] |

| Colon adenocarcinoma (HCT15) | 30 - 80[8] |

| Breast cancer (MCF7) | 30 - 80[8] |

Experimental Protocols

This section provides an overview of the methodologies used for the fermentation, isolation, and biological evaluation of fiscalins.

-

Organism: Neosartorya fischeri (e.g., NRRL 181).[2]

-

Culture Medium: The fungus can be cultured on various media to influence secondary metabolite production. A common medium is Potato Dextrose Agar (PDA).[2] The OSMAC (One Strain Many Compounds) approach, which involves varying culture conditions, can be employed to diversify the production of metabolites.[2]

-

Incubation: The fungus is typically cultivated in petri dishes or liquid broth under controlled temperature and lighting conditions for a period sufficient for growth and metabolite production (e.g., several days to weeks).[2]

A general workflow for the extraction and isolation of fiscalins is depicted below.

Caption: Workflow for Fiscalin Isolation and Characterization.

-

Extraction: The fungal culture (mycelium and medium) is extracted with an organic solvent like methanol. The solvent is then evaporated under reduced pressure to yield a crude extract.[2]

-

Initial Chromatography: The crude extract is subjected to column chromatography (e.g., using MCI gel) with a solvent gradient (e.g., methanol/water) to separate it into several fractions.[2]

-

Purification: Fractions containing the compounds of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., ODS C-18).[2][9]

-

Characterization: The structures of the purified compounds are elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The absolute configuration can be determined by X-ray crystallography and chiral amino acid analysis.[2][4]

-

Substance P Binding Assay: This assay measures the ability of the compounds to inhibit the binding of a radiolabeled substance P ligand to the human neurokinin-1 (NK-1) receptor. The results are typically expressed as Ki values.[4]

-

Cytotoxicity Assays:

-

Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the neutral red dye in their lysosomes. It provides a quantitative measure of the number of viable cells in a culture after exposure to the test compounds.[6]

-

Sulforhodamine B (SRB) Assay: This assay is used to determine cell density based on the measurement of cellular protein content, providing an assessment of the cell growth inhibitory effects of the compounds.[8]

-

-

P-glycoprotein (P-gp) Transport Assay: This assay evaluates the effect of the compounds on the efflux activity of P-gp. It can be performed by measuring the intracellular accumulation of a fluorescent P-gp substrate (e.g., Rhodamine 123) in cells expressing P-gp. An increase in fluorescence indicates P-gp inhibition, while a decrease may suggest activation.[7]

Signaling Pathways and Mechanisms of Action

The biological effects of fiscalins are mediated through their interaction with specific cellular targets and signaling pathways.

Fiscalins act as antagonists of the NK-1 receptor, thereby blocking the downstream effects of its natural ligand, substance P. This is a key mechanism behind their potential neuroprotective effects.

Caption: Inhibition of Substance P signaling by this compound.

The interaction of fiscalin derivatives with P-gp can either enhance or inhibit its function as an efflux pump. This dual activity is dependent on the specific chemical structure of the derivative.

Caption: Modulation of P-glycoprotein by Fiscalin Derivatives.

This technical guide provides a foundational understanding of this compound and its analogues, from their fungal origins to their mechanisms of action. The diverse biological activities of these compounds underscore their potential as lead structures in the development of new therapeutic agents. Further research is warranted to fully explore their therapeutic applications and to optimize their pharmacological profiles.

References

- 1. Re-Assessment of Strains from Aspergillus Section Fumigati and Description of Two Unrecorded Species from Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Aspergillus fischeri - Wikipedia [en.wikipedia.org]

- 4. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Three New Quinazoline-Containing Indole Alkaloids From the Marine-Derived Fungus Aspergillus sp. HNMF114 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and tumor cell growth inhibitory effects of the marine product analogues of fiscalin B: PS196 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

Unveiling the Anticancer Potential of Fiscalin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anticancer and cytotoxic potential of Fiscalin C, a fungal metabolite. This document provides a comprehensive overview of its activity, detailed experimental methodologies, and an exploration of the potential signaling pathways involved in its mechanism of action. All quantitative data has been summarized for clarity, and key experimental workflows and signaling pathways are visualized to facilitate understanding.

Cytotoxic and Antiproliferative Activity of this compound and Its Derivatives

This compound and its epimer, epi-fiscalin C, have been isolated from the marine-derived fungus Neosartorya siamensis. Studies have evaluated their cytotoxic and antiproliferative activities against a panel of human cancer cell lines, primarily focusing on colon (HCT116), liver (HepG2), and melanoma (A375) cancers.

While this compound itself has demonstrated weak cytotoxic activity, its isomer, epi-fiscalin C , has shown significant promise as a potential chemotherapeutic agent[1]. The 50% inhibitory concentration (IC50) values for epi-fiscalin C, as determined by the MTT assay, are presented in Table 1.

Table 1: IC50 Values of epi-Fiscalin C against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 86 |

| HepG2 | Hepatocellular Carcinoma | 124 |

| A375 | Malignant Melanoma | 153 |

| Data sourced from studies on metabolites from Neosartorya siamensis. |

Experimental Protocols

This section details the methodologies employed in the evaluation of this compound and its derivatives' anticancer properties.

Cell Culture and Maintenance

Human cancer cell lines (HCT116, HepG2, and A375) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Protocol:

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound or epi-fiscalin C for 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth was determined from the dose-response curves.

Experimental Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

Induction of Cell Death (Nuclear Condensation Assay)

This assay is used to morphologically identify apoptotic cells, which are characterized by condensed and fragmented nuclei.

Protocol:

-

Cell Treatment: Cells were grown on coverslips and treated with this compound derivatives at their respective IC50 concentrations.

-

Fixation: After treatment, cells were fixed with 4% paraformaldehyde.

-

Staining: The fixed cells were stained with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.

-

Microscopy: The stained cells were observed under a fluorescence microscope.

-

Analysis: Apoptotic cells were identified by their characteristic bright blue fragmented nuclei, while normal cells displayed uniformly stained nuclei.

Experimental Workflow for Nuclear Condensation Assay

Caption: Workflow for detecting apoptosis via nuclear condensation.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which epi-fiscalin C exerts its anticancer effect appears to be the induction of apoptosis, or programmed cell death. Notably, studies have indicated that this induction of cell death is likely not a result of genotoxicity, as no significant DNA damage was observed in comet assays[1]. This suggests that epi-fiscalin C may trigger apoptosis through specific signaling pathways rather than by directly damaging the DNA.

While the precise signaling cascade initiated by this compound or its derivatives has not been fully elucidated, the induction of apoptosis in cancer cells typically involves one of two major pathways: the extrinsic (death receptor) pathway or the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Potential Signaling Pathways in this compound-Induced Apoptosis

Based on the general mechanisms of apoptosis, a hypothetical signaling pathway for this compound-induced cell death is proposed below. This model is based on the common features of apoptosis and serves as a framework for future investigation into the specific molecular targets of this compound.

Hypothetical Apoptosis Signaling Pathway

Caption: Hypothetical signaling pathways for this compound-induced apoptosis.

Further research is required to identify the specific molecular targets of this compound and to validate its role in modulating key apoptotic proteins such as the Bcl-2 family and initiator and effector caspases.

Conclusion and Future Directions

Future research should focus on:

-

Elucidating the precise molecular targets of epi-fiscalin C within the apoptotic signaling cascade.

-

Investigating the structure-activity relationship of this compound and its derivatives to optimize anticancer potency.

-

Evaluating the in vivo efficacy and safety of epi-fiscalin C in preclinical animal models.

A deeper understanding of the mechanisms underlying the anticancer activity of this compound and its analogues will be crucial for their potential development as novel therapeutic agents.

References

Fiscalin C as a substance P (NK-1) receptor inhibitor

An In-Depth Technical Guide on Fiscalin C as a Substance P (NK-1) Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an undecapeptide neuropeptide that plays a crucial role in numerous physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation.[1] It exerts its effects by binding to the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor (GPCR).[2] The inhibition of the SP/NK-1 receptor system has been a key area of interest for therapeutic intervention, leading to the development of NK-1 receptor antagonists for conditions such as chemotherapy-induced nausea and vomiting.[2][3]

This technical guide focuses on this compound, a natural product identified as an inhibitor of the substance P (NK-1) receptor. Fiscalins are indole-containing compounds produced by the fungus Neosartorya fischeri.[4] This document provides a comprehensive overview of this compound's activity, the underlying signaling pathways, and the experimental methodologies used for its characterization.

Mechanism of Action: The Substance P/NK-1 Receptor Signaling Pathway

Substance P is the endogenous ligand with the highest affinity for the NK-1 receptor.[5] The binding of Substance P to the NK-1 receptor initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, the NK-1 receptor primarily couples to Gαq.[3] Upon activation, Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6]

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[6] The increase in intracellular Ca2+ and the activation of DAG together activate protein kinase C (PKC). These signaling events modulate a wide range of cellular responses, including neuronal excitation, inflammation, and cell proliferation.[5] this compound, as an NK-1 receptor inhibitor, competitively blocks the binding of Substance P to the NK-1 receptor, thereby attenuating these downstream signaling pathways.[2][4]

Figure 1: Substance P/NK-1 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data: Inhibitory Activity of Fiscalins

Fiscalin A, B, and C have been identified as inhibitors of radiolabeled Substance P binding to the human NK-1 receptor. The inhibitory constants (Ki) for these compounds are summarized in the table below.

| Compound | Inhibitory Constant (Ki) against human NK-1 Receptor | Source |

| Fiscalin A | 57 µM | [4] |

| Fiscalin B | 174 µM | [4] |

| This compound | 68 µM | [4] |

Experimental Protocols

The determination of the inhibitory activity of this compound on the NK-1 receptor is typically achieved through a competitive radioligand binding assay. The following is a detailed methodology based on standard practices for such experiments.

Competitive Radioligand Binding Assay for NK-1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human NK-1 receptor by measuring its ability to displace a radiolabeled Substance P ligand.

Materials:

-

Cell Membranes: Membranes from a cell line stably expressing the human NK-1 receptor (e.g., CHO-K1 or U-373 MG cells).

-

Radioligand: Tritiated Substance P ([³H]-SP) or Iodinated Substance P ([¹²⁵I]-SP).

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, with subsequent serial dilutions.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA), protease inhibitors, and MgCl₂.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled NK-1 receptor antagonist (e.g., Aprepitant) or unlabeled Substance P.

-

Instrumentation: Scintillation counter or gamma counter, depending on the radioisotope used.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human NK-1 receptor to a high density.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials with a scintillation cocktail (for [³H]) or tubes for a gamma counter (for [¹²⁵I]).

-

Measure the radioactivity in each sample.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.

Discovery and Evaluation of this compound

The identification of this compound as an NK-1 receptor inhibitor followed a logical progression from natural product screening to biological characterization.

Figure 3: Logical Workflow for the Discovery and Evaluation of this compound.

Conclusion

This compound, a natural product derived from the fungus Neosartorya fischeri, has been identified as a competitive inhibitor of the human NK-1 receptor with a Ki value of 68 µM.[4] This finding places this compound and its analogs as potential starting points for the development of novel NK-1 receptor antagonists. Further research is warranted to explore the structure-activity relationship of the fiscalin scaffold to improve potency and to evaluate its efficacy in functional assays and in vivo models of diseases where the Substance P/NK-1 receptor system is implicated. The methodologies and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related compounds.

References

- 1. Substance P and its Inhibition in Ocular Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Fiscalin C: A Comprehensive Technical Guide to its Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fiscalin C, a quinazoline alkaloid isolated from the bacterium Stenotrophomonas maltophilia, has garnered interest for its potential biological activities. This technical guide provides a detailed overview of the known physicochemical properties of this compound and outlines the requisite experimental protocols for a thorough assessment of its stability profile. The information herein is intended to serve as a foundational resource for researchers engaged in the development of this compound as a potential therapeutic agent.

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for its development as a drug substance. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing processes. The available data for this compound is summarized below.

| Property | Value |

| Molecular Formula | C₂₇H₂₉N₅O₄ |

| Molecular Weight | 487.55 g/mol [1] |

| Appearance | Data not available. Typically, isolated alkaloids are crystalline solids. |

| Solubility | Reported to be soluble in Dimethyl Sulfoxide (DMSO). Quantitative solubility data in other common pharmaceutical solvents such as water, ethanol, methanol, and acetonitrile are not readily available in the public domain. |

| Melting Point | A specific melting point for this compound has not been reported in the reviewed literature. |

| Spectral Data | Detailed experimental spectral data (UV-Vis, IR, ¹H NMR, ¹³C NMR) for this compound are not available in the public domain. |

Stability Profile

A comprehensive understanding of a drug candidate's stability is paramount for ensuring its safety, efficacy, and shelf-life. Stability testing involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products. While specific stability studies on this compound have not been published, this section outlines the standard experimental protocols for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for developing and validating stability-indicating analytical methods. The goal is to achieve partial degradation (typically 10-30%) to ensure that the analytical method can effectively separate the parent drug from its degradation products.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of stability testing. The following outlines a general approach to developing such a method for this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is a common starting point for alkaloid analysis.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized for peak shape and resolution.

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting condition.

-

Detection Wavelength: The detection wavelength should be set at the absorption maximum (λmax) of this compound, which would be determined from its UV-Vis spectrum.

-

Method Validation: The developed method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Protocol:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.

-

Incubate the solutions at a controlled temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the aliquots before dilution with the mobile phase.

-

Analyze the samples by the stability-indicating HPLC method.

-

A control sample of this compound in a neutral solution should be analyzed concurrently.

-

-

Protocol:

-

Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time intervals.

-

Analyze the samples by the stability-indicating HPLC method.

-

A control sample of this compound in the same solvent without hydrogen peroxide should be analyzed in parallel.

-

-

Protocol:

-

Place a solid sample of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 70 °C).

-

Expose the sample for a defined period (e.g., 1, 3, 7 days).

-

At each time point, dissolve a portion of the sample in a suitable solvent.

-

Analyze the resulting solution by the stability-indicating HPLC method.

-

A control sample stored at ambient temperature should be analyzed for comparison.

-

-

Protocol:

-

Expose a solid sample of this compound and a solution of the compound to a light source capable of emitting both UV and visible light, as specified by ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white and near-UV fluorescent lamps).

-

The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

After the exposure period, prepare solutions from the solid samples and analyze all samples by the stability-indicating HPLC method.

-

Potential Signaling Pathway Involvement

While the specific molecular targets and signaling pathways of this compound are not yet fully elucidated, studies on related fiscalin derivatives have suggested potential neuroprotective effects. These effects are often associated with the modulation of pathways involved in cellular stress and survival. For instance, some fiscalin derivatives have shown protective effects against cytotoxicity induced by MPP+ and iron (III) in SH-SY5Y cells, which are models for neurodegenerative diseases.[1][2][3][4][5] Additionally, this compound, in combination with oxacillin, has demonstrated synergistic activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in overcoming antibiotic resistance mechanisms.

Below is a conceptual diagram illustrating a generalized neuroprotective signaling pathway that could be influenced by fiscalin derivatives.

Caption: Conceptual neuroprotective pathway of fiscalin derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating method for this compound.

Caption: Workflow for this compound stability studies.

Conclusion

This compound presents an intriguing scaffold for further investigation in drug discovery. However, a comprehensive dataset on its physicochemical properties and stability is currently lacking in the public domain. The experimental protocols and workflows outlined in this guide provide a robust framework for generating the necessary data to support its development as a potential therapeutic agent. Future studies should focus on the systematic characterization of this compound's solubility, melting point, and spectral properties, as well as conducting thorough forced degradation studies to establish its intrinsic stability and identify potential degradation products. Such data will be indispensable for its progression through the drug development pipeline.

References

- 1. Fiscalin Derivatives as Potential Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fiscalin Derivatives as Potential Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ICBAS - Fiscalin Derivatives as Potential Neuroprotective Agents [sigarra.up.pt]

An In-depth Technical Guide to the Putative Biosynthesis of Fiscalin C

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract: Fiscalin C, a member of the pyrazino[2,1-b]quinazoline-3,6-dione class of alkaloids, has garnered interest for its diverse biological activities. While the definitive biosynthetic pathway of this compound remains to be fully elucidated, significant insights can be drawn from the well-characterized biosynthesis of structurally analogous fumiquinazoline alkaloids. This guide presents a putative biosynthetic pathway for this compound, leveraging the current understanding of related fungal secondary metabolite synthesis. Furthermore, it outlines a comprehensive experimental strategy to validate this proposed pathway, providing a roadmap for future research in this area.

Introduction

This compound is a fungal secondary metabolite produced by Neosartorya fischeri[1][2][3]. It belongs to a class of indole-containing pyrazino[2,1-b]quinazoline-3,6-diones, which are known for their complex chemical structures and a broad spectrum of biological activities[4][5][6]. While the total synthesis of fiscalins and their derivatives has been achieved, the natural biosynthetic route within the producing organism is not yet experimentally confirmed[7][8]. Understanding this pathway is crucial for harnessing its potential for biotechnological production and for the generation of novel analogs with improved therapeutic properties.

Proposed Biosynthesis of the Pyrazino[2,1-b]quinazoline-3,6-dione Core

The core scaffold of this compound is a pyrazino[2,1-b]quinazoline-3,6-dione. Based on the biosynthesis of the structurally related fumiquinazoline alkaloids in Aspergillus fumigatus, a putative pathway for this compound can be proposed[9][10][11]. This pathway is likely initiated by the assembly of precursor amino acids by a non-ribosomal peptide synthetase (NRPS).

The proposed precursors for this compound are:

-

Anthranilic acid

-

L-tryptophan

-

L-valine

The biosynthesis is hypothesized to proceed through the following key steps, catalyzed by a multi-modular NRPS and subsequent tailoring enzymes:

-

Activation of Precursors: The three precursor molecules are adenylated (activated) by the respective A-domains of the NRPS.

-

Thiolation and Condensation: The activated precursors are then transferred to the thiolation (T) domains (also known as peptidyl carrier protein or PCP domains) of the NRPS. The condensation (C) domains then catalyze the formation of peptide bonds to assemble a linear tripeptide intermediate tethered to the NRPS.

-

Cyclization and Release: The final step on the NRPS is the cyclization and release of the tripeptide to form the initial pyrazino[2,1-b]quinazoline-3,6-dione core. This is analogous to the formation of Fumiquinazoline F in the fumiquinazoline pathway[9][11].

-

Tailoring Modifications: Subsequent modifications by tailoring enzymes, such as oxidases and methyltransferases, would then lead to the final structure of this compound. The biosynthesis of more complex fumiquinazolines involves oxidative modifications of the indole side chain, which could be a similar strategy employed in the maturation of the fiscalin scaffold[12][13][14].

Putative Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway for this compound, based on the known biosynthesis of fumiquinazoline alkaloids.

Caption: A putative biosynthetic pathway for this compound.

Biological Activities of this compound and Derivatives

While the biosynthesis of this compound is not fully understood, the biological activities of fiscalins have been a subject of research. The following table summarizes some of the reported quantitative data on their biological effects.

| Compound | Biological Activity | Target/Assay | Quantitative Data (IC₅₀/Kᵢ) | Reference |

| Fiscalin A | Substance P inhibitor | Human neurokinin (NK-1) receptor binding | Kᵢ = 57 µM | [15] |

| Fiscalin B | Substance P inhibitor | Human neurokinin (NK-1) receptor binding | Kᵢ = 174 µM | [15] |

| This compound | Substance P inhibitor | Human neurokinin (NK-1) receptor binding | Kᵢ = 68 µM | [15] |

Proposed Experimental Workflow for Pathway Elucidation

To validate the putative biosynthetic pathway of this compound and to fully characterize the enzymes involved, a systematic experimental approach is required. The following workflow outlines the key steps for this endeavor.

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

5.1. Detailed Methodologies for Key Experiments

-

Genome Mining for the Biosynthetic Gene Cluster (BGC):

-

DNA Extraction and Sequencing: High-quality genomic DNA will be extracted from a pure culture of Neosartorya fischeri. Whole-genome sequencing will be performed using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.

-

BGC Prediction: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative BGCs. The search will be focused on clusters containing genes encoding for NRPSs, particularly those with predicted adenylation domains specific for anthranilic acid, tryptophan, and valine.

-

-

Heterologous Expression of the Candidate BGC:

-

Cloning of the BGC: The identified BGC will be cloned from the genomic DNA of N. fischeri. This can be achieved through PCR amplification of individual genes or by using techniques for cloning large DNA fragments, such as Transformation-Associated Recombination (TAR) cloning in yeast.

-

Expression Vector Construction: The cloned BGC will be inserted into a suitable fungal expression vector under the control of an inducible promoter.

-

Host Transformation: The expression vector will be transformed into a well-characterized fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

-

Cultivation and Metabolite Analysis: The transformed host will be cultivated under inducing conditions. The culture broth and mycelial extracts will be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of this compound or its intermediates.

-

-

In Vitro Enzyme Assays:

-

Gene Expression and Protein Purification: Individual genes from the BGC suspected to be involved in the pathway (e.g., the NRPS and tailoring enzymes) will be cloned into expression vectors for a prokaryotic host like E. coli. The recombinant proteins will be overexpressed and purified using affinity chromatography (e.g., His-tag purification).

-

Enzyme Activity Assays: The purified enzymes will be incubated with the proposed substrates. For the NRPS, this would involve providing anthranilic acid, L-tryptophan, L-valine, ATP, and Mg²⁺. The reaction products will be analyzed by HPLC-MS to confirm the formation of the expected intermediates. For tailoring enzymes, the putative intermediates will be used as substrates to confirm their specific catalytic functions.

-

Conclusion

While the definitive biosynthetic pathway of this compound is yet to be experimentally validated, the proposed pathway, based on the biosynthesis of structurally similar fumiquinazoline alkaloids, provides a strong foundation for future research. The outlined experimental workflow offers a clear and systematic approach to unravel the genetic and biochemical basis of this compound production. The successful elucidation of this pathway will not only be a significant contribution to the field of natural product biosynthesis but will also open up new avenues for the fermentative production and bioengineering of novel fiscalin derivatives with potential therapeutic applications.

References

- 1. elib.bsu.by [elib.bsu.by]

- 2. Bioactive Compounds from Terrestrial and Marine-Derived Fungi of the Genus Neosartorya - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones Active against Plasmodium and Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Total synthesis of the fumiquinazoline alkaloids: solution-phase studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic Processing of Fumiquinazoline F: A Tandem Oxidative-Acylation Strategy for the Generation of Multicyclic Scaffolds in Fungal Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Complexity Generation in Fungal Peptidyl Alkaloid Biosynthesis: Oxidation of Fumiquinazoline A to the Heptacyclic Hemiaminal Fumiquinazoline C by the Flavoenzyme Af12070 from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Complexity and Diversity Generation in the Biosynthesis of Fumiquinazoline-Related Peptidyl Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Secondary metabolites from a culture of the fungus Neosartorya pseudofischeri and their in vitro cytostatic activity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Neuroprotective Marine-Derived Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of marine-derived alkaloids demonstrating neuroprotective effects, intended to serve as a resource for researchers, scientists, and professionals in the field of drug development. The guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways.

Introduction: The Therapeutic Potential of Marine Alkaloids for Neurodegenerative Disorders

The marine environment is a vast and largely untapped reservoir of unique chemical entities, many of which possess potent biological activities. Among these, marine alkaloids have emerged as a promising class of compounds with significant potential for the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. These disorders are characterized by the progressive loss of neuronal structure and function, leading to cognitive decline, motor dysfunction, and ultimately, death. The complex and multifactorial nature of these diseases necessitates the discovery of novel therapeutic agents that can modulate multiple pathological pathways. Marine alkaloids, with their diverse and complex structures, often exhibit multi-target activities, making them particularly attractive candidates for neuroprotective drug discovery.[1][2][3][4][5][6][7][8][9][[“]][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44][45][46][47]

This guide focuses on several key marine-derived alkaloids, presenting their quantitative data, the experimental protocols used to assess their neuroprotective effects, and the signaling pathways through which they exert their therapeutic action.

Quantitative Data Summary

The following tables summarize the quantitative data for various marine-derived alkaloids, providing a comparative overview of their potency against key molecular targets implicated in neurodegeneration.

Table 1: Cholinesterase Inhibitory Activity of Marine-Derived Alkaloids

| Alkaloid | Source Organism | Target | IC50 Value | Reference |

| Marinoquinoline | Rapidithrix thailandica (Bacterium) | Acetylcholinesterase (AChE) | 4.9 µM | [48] |

| Aplysinopsin | Marine Sponges | Acetylcholinesterase (AChE) | 33.9 µM | [23] |

| Aplysinopsin | Marine Sponges | Butyrylcholinesterase (BChE) | 30.3 µM | [23] |

| (E)-5-[(6-bromo-1H-indol-3-yl)methylene]-2-imino-1,3-dimethylimidazolidin-4-one (Aplysinopsin analog) | Synthetic | Monoamine Oxidase A (MAO-A) | 5.6 nM | [11] |

Table 2: Glycogen Synthase Kinase 3β (GSK-3β) Inhibitory Activity of Marine-Derived Alkaloids

| Alkaloid | Source Organism | Target | IC50 Value | Reference |

| Hymenialdisine | Marine Sponge | GSK-3β | 10 nM | [48] |

| Manzamine A | Acanthostrongylophora sp. (Sponge) | GSK-3β | 10.2 µM | [13] |

Table 3: Cytotoxicity and Neuroprotective Activity of Manzamine A

| Cell Line | Assay | IC50 Value | Reference |

| C33A (Cervical Cancer) | Cell Viability (48h) | 2.1 µM | [6] |

| HeLa (Cervical Cancer) | Cell Viability (48h) | 4.0 µM | [6] |

| SiHa (Cervical Cancer) | Cell Viability (48h) | >40 µM | [6] |

| CaSki (Cervical Cancer) | Cell Viability (48h) | 19.9 µM | [6] |

| Pre-osteoblasts | Cell Viability (24h) | 3.64 µM | [26] |

| Pre-osteoblasts | Cell Viability (48h) | 2.04 µM | [26] |

| Mature osteoblasts | Cell Viability (24h) | 4.37 µM | [26] |

| Mature osteoblasts | Cell Viability (48h) | 4.16 µM | [26] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the neuroprotective effects of marine-derived alkaloids.

Cell Culture and Induction of Neurotoxicity

-

Cell Lines: Human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells are frequently used neuronal cell models.[1][2][49][20][21][31][33][41]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Neurotoxicity:

-

Oxidative Stress: Cells are treated with hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin that induces Parkinson's-like symptoms, to induce oxidative stress and neuronal cell death.[1][2][49][20][21]

-

Amyloid-β Toxicity: To model Alzheimer's disease, cells are exposed to aggregated amyloid-β (Aβ) peptides.

-

Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA) can be used to induce excitotoxicity, a key mechanism in ischemic stroke.

-

Assessment of Neuroprotection

-

Cell Viability Assays:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The absorbance of the formazan solution is proportional to the number of viable cells.

-

LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. The LDH assay measures the amount of LDH in the medium as an indicator of cytotoxicity.

-

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that is oxidized by ROS into the highly fluorescent dichlorofluorescein (DCF).

-

Western Blot Analysis: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways related to cell survival, apoptosis, and inflammation (e.g., Akt, GSK-3β, NF-κB, MAPKs).

Enzyme Inhibition Assays

-

Cholinesterase Inhibition Assay (Ellman's Method): This assay is used to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The method is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the respective enzymes, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.[5][16][17][48]

-

GSK-3β Inhibition Assay: The activity of GSK-3β can be determined using a kinase assay kit. The assay typically measures the phosphorylation of a specific substrate by GSK-3β in the presence and absence of the inhibitor. The amount of phosphorylation is often detected using a specific antibody and a chemiluminescent or fluorescent signal.[13][27][28][34]

Anti-Neuroinflammatory Assays

-

Cell Models: BV-2 microglial cells or primary microglia are commonly used to study neuroinflammation.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: NO levels in the culture medium can be measured using the Griess reagent.

-

Pro-inflammatory Cytokine Levels: The levels of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) can be quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Signaling Pathways and Experimental Workflows

The neuroprotective effects of marine-derived alkaloids are often mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these critical pathways and experimental workflows.

Signaling Pathways

Caption: PI3K/Akt/GSK-3β signaling pathway modulated by marine alkaloids.

References

- 1. Neoechinulin A protects PC12 cells against MPP+-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Peripheral neuroprotective potential and toxicological profile of fascaplysin in zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Marine Natural Product Manzamine A Inhibits Cervical Cancer by Targeting the SIX1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fascaplysin Derivatives Are Potent Multitarget Agents against Alzheimer's Disease: in Vitro and in Vivo Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro structure-activity relationships of aplysinopsin analogs and their in vivo evaluation in the chick anxiety-depression model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural compounds modulating PI3K/AKT in neurodegenerative diseases - Consensus [consensus.app]

- 11. Synthesis and evaluation of aplysinopsin analogs as inhibitors of human monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Alkaloid Caulerpin Exhibits Potent and Selective Anti-Inflammatory Activity Through Interaction with the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amaryllidaceae Alkaloids as Potential Glycogen Synthase Kinase-3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Non-Alkaloid Cholinesterase Inhibitory Compounds from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Manzamine B and E and Ircinal A Related Alkaloids from an Indonesian Acanthostrongylophora Sponge and Their Activity against Infectious, Tropical Parasitic, and Alzheimer's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. "The design, synthesis, and biological evaluation of aplysinopsin analo" by Kevin Lewellyn [egrove.olemiss.edu]

- 20. Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The Alkaloid Caulerpin Exhibits Potent and Selective Anti-Inflammatory Activity Through Interaction with the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. An Overview of Aplysinopsins: Synthesis and Biological Activities [mdpi.com]

- 24. [PDF] The Antinociceptive and Anti-Inflammatory Activities of Caulerpin, a Bisindole Alkaloid Isolated from Seaweeds of the Genus Caulerpa | Semantic Scholar [semanticscholar.org]

- 25. Bioactive (+)-Manzamine A and (+)-8-Hydroxymanzamine A Tertiary Bases and Salts from Acanthostrongylophora ingens and their Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Manzamine-A Alters In Vitro Calvarial Osteoblast Function - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. ijmr.net.in [ijmr.net.in]

- 29. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Neuroprotective Effects of Marine Algae [mdpi.com]

- 34. mdpi.com [mdpi.com]

- 35. Marine-Derived Lead Fascaplysin: Pharmacological Activity, Total Synthesis, and Structural Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. scielo.br [scielo.br]

- 37. youtube.com [youtube.com]

- 38. escholarship.org [escholarship.org]

- 39. mdpi.com [mdpi.com]

- 40. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]

- 41. mdpi.com [mdpi.com]

- 42. researchgate.net [researchgate.net]

- 43. ç½åå è½½ä¸ããã [tmrjournals.com]

- 44. mdpi.com [mdpi.com]

- 45. mdpi.com [mdpi.com]

- 46. scielo.br [scielo.br]

- 47. The Advancements of Marine Natural Products in the Treatment of Alzheimer’s Disease: A Study Based on Cell and Animal Experiments [mdpi.com]

- 48. Marine Organisms as Alkaloid Biosynthesizers of Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 49. mdpi.com [mdpi.com]

Fiscalin C and P-glycoprotein (P-gp) Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a transmembrane efflux pump that plays a critical role in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of a wide array of drugs. As a key component of cellular defense mechanisms, P-gp actively transports xenobiotics out of cells, thereby reducing their intracellular concentration and therapeutic efficacy. The modulation of P-gp activity is a significant area of research in drug development, with inhibitors sought to overcome MDR and activators potentially useful for targeted detoxification.

Fiscalin C, a marine-derived indole alkaloid, has been investigated for its potential to modulate P-gp activity. This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and P-glycoprotein, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental frameworks.

Quantitative Data on this compound Interaction with P-gp

The modulatory effect of this compound on P-gp activity has been assessed using cellular assays that measure the accumulation of a fluorescent P-gp substrate. The following table summarizes the available quantitative data from a key study.

| Compound | Concentration (µM) | P-gp Activity (% of Control) | Cell Line | Assay Type | Reference |

| This compound | 5 | ~100% | Differentiated SH-SY5Y | Rhodamine 123 Accumulation | [1] |

| 10 | ~105% | Differentiated SH-SY5Y | Rhodamine 123 Accumulation | [1] | |